molecular formula C17H13N3O2 B10849407 Indirubin-3-methoxime

Indirubin-3-methoxime

Cat. No.: B10849407
M. Wt: 291.30 g/mol
InChI Key: DLJNVUXERDSYFS-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3-methoxime typically involves the reaction of indirubin with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours . The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin-3-methoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, each with distinct biological activities .

Mechanism of Action

Indirubin-3-methoxime exerts its effects primarily through the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. These enzymes play crucial roles in cell cycle regulation and apoptosis. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it modulates the NF-κB signaling pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Indirubin-3-methoxime stands out due to its improved stability and bioactivity compared to indirubin. Its ability to inhibit multiple kinases and modulate key signaling pathways makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

InChI

InChI=1S/C17H13N3O2/c1-22-20-15-11-7-3-5-9-13(11)18-16(15)14-10-6-2-4-8-12(10)19-17(14)21/h2-9,19,21H,1H3/b20-15-

InChI Key

DLJNVUXERDSYFS-HKWRFOASSA-N

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

Canonical SMILES

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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